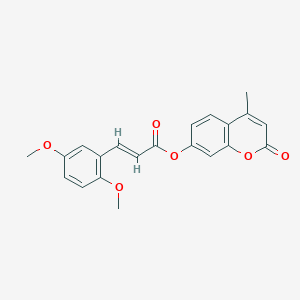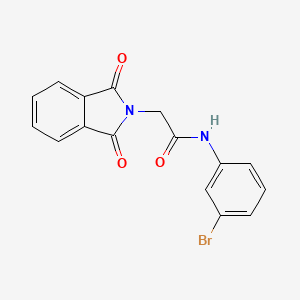![molecular formula C20H18O6 B3472069 [3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate](/img/structure/B3472069.png)
[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate
描述
[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate: is a synthetic organic compound that belongs to the class of chromenone derivatives. It is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains an ethyl carbonate group attached to the chromenone moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via an etherification reaction using 3,5-dimethylphenol and a suitable leaving group, such as a halide or tosylate.
Attachment of the Ethyl Carbonate Group: The final step involves the reaction of the chromenone derivative with ethyl chloroformate in the presence of a base, such as triethylamine, to form the ethyl carbonate ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromenone moieties, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its chromenone core, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry:
Coatings: It can be used in the formulation of coatings with specific optical and mechanical properties.
Electronics: The compound may find applications in the development of organic electronic materials.
作用机制
The mechanism of action of [3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chromenone core can participate in π-π interactions and hydrogen bonding, facilitating its binding to target molecules. The ethyl carbonate group may undergo hydrolysis, releasing active intermediates that exert biological effects.
相似化合物的比较
- [3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] methyl carbonate
- [3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] propyl carbonate
- [3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] butyl carbonate
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the carbonate group. This can influence the compound’s solubility, reactivity, and biological activity.
- Unique Properties: [3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate may exhibit unique properties such as optimal balance between hydrophobicity and hydrophilicity, making it suitable for specific applications in drug delivery and material science.
属性
IUPAC Name |
[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-23-20(22)26-14-5-6-16-17(10-14)24-11-18(19(16)21)25-15-8-12(2)7-13(3)9-15/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUMFZIHWAOPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-1-(2,4-dichlorophenyl)-4-[(4-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471997.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3472005.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3472020.png)
![4-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3472024.png)
![3-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3472028.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-methylphenyl)urea]](/img/structure/B3472036.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B3472044.png)
![ethyl 5-acetyl-2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3472081.png)

![methyl 2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3472099.png)



